molecular formula C18H18N2O2 B2551493 3-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941389-23-7

3-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2551493
CAS No.: 941389-23-7
M. Wt: 294.354
InChI Key: MYXFIVXIORFANZ-UHFFFAOYSA-N
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Description

3-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as MPB or NSC 710464 and has been studied for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Reactions of β-(lithiomethyl)azines with nitriles : Describes a method for generating pyrrolo-pyridines and related compounds through the reaction of 3-methylazines with benzonitrile, showcasing the synthetic utility of similar compounds in generating heterocyclic structures (Davis et al., 1992).
  • Enantioselective synthesis of piperidines : Outlines the synthesis of substituted piperidines from (S)-methylpyroglutamate, highlighting techniques for generating compounds with specific stereochemistry, which is crucial in drug design and synthesis (Calvez et al., 1998).

Potential Bioactivity and Applications

  • Histone Deacetylase Inhibition : A study on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as a selective histone deacetylase (HDAC) inhibitor, showcasing the potential therapeutic applications of related compounds in cancer treatment (Zhou et al., 2008).
  • Anticancer Activity : Describes the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity, underlining the importance of benzamide derivatives in developing new anticancer agents (Ravinaik et al., 2021).

Structural and Material Science Applications

  • Polymer Synthesis : Studies on the controlled radical polymerization of an acrylamide containing l-phenylalanine moiety and the synthesis of aromatic polyamides and polyimides based on specific diamines, highlighting the application of related compounds in creating advanced materials with potential uses in various industries (Mori et al., 2005); (Yang & Lin, 1995).

Future Directions

The future directions for this compound involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space due to sp3-hybridization and by modifying the spatial orientation of substituents .

Properties

IUPAC Name

3-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13-5-2-6-14(11-13)18(22)19-15-7-3-8-16(12-15)20-10-4-9-17(20)21/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXFIVXIORFANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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